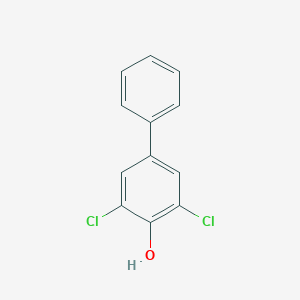

4-Hydroxy-3,5-dichlorobiphenyl

Description

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants

Polychlorinated biphenyls (PCBs) are a group of synthetic organochlorine compounds that were widely used in various industrial applications, including as coolants and insulating fluids for electrical equipment, due to their chemical stability and non-flammability. undp.orgwikipedia.org Despite their production being banned in many countries since the 1970s and 1980s, PCBs persist in the environment due to their resistance to degradation. undp.orgnih.govmdpi.com These compounds are classified as persistent organic pollutants (POPs) and are known to bioaccumulate in the fatty tissues of living organisms, leading to biomagnification through the food chain. nih.govnih.gov Human exposure to PCBs has been linked to a range of adverse health effects, including impacts on the immune, reproductive, nervous, and endocrine systems, and they are considered probable human carcinogens. wikipedia.orgnih.govnih.gov

Emergence of Hydroxylated Metabolites as Environmental Contaminants

In recent years, the focus of environmental research has expanded from parent PCBs to their metabolic byproducts, particularly hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov These compounds are formed in the environment through the metabolic transformation of PCBs in living organisms, as well as through abiotic reactions. nih.gov OH-PCBs are now considered a new class of environmental contaminants, having been detected in various environmental matrices, including wildlife, human blood, and sediments. nih.govnih.gov A growing body of evidence suggests that some OH-PCBs may be more toxic than their parent compounds, exhibiting endocrine-disrupting activities and other adverse biological effects. nih.govnih.govtemple.edu

The formation of OH-PCBs occurs primarily through the action of cytochrome P-450 enzymes, which oxidize PCBs to more water-soluble forms. nih.govresearchgate.net This metabolic process can lead to the formation of a wide array of OH-PCB congeners, each with unique chemical and toxicological properties. temple.edu While some of these metabolites are readily excreted from the body, others can circulate in the blood and accumulate, posing potential health risks. nih.gov

Rationale for Focused Research on 4-Hydroxy-3,5-dichlorobiphenyl

Among the numerous OH-PCB congeners, this compound has garnered specific scientific interest. This particular compound is a metabolite of certain PCB congeners and has been the subject of research to understand its environmental fate and biological activity. Studies have investigated its potential for biotransformation by various organisms, such as ligninolytic fungi, to assess its persistence and degradation pathways in the environment. researchgate.netmdpi.com The focus on this compound is driven by the need to understand the risks posed by individual OH-PCB congeners, which can differ significantly from their parent compounds and from each other. Research into its specific properties and interactions within biological systems is crucial for a comprehensive assessment of the environmental and health impacts of PCB contamination.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFXDKAXCKUSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150528 | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-59-3 | |

| Record name | 3,5-Dichloro-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Sources of 4 Hydroxy 3,5 Dichlorobiphenyl

Detection in Environmental Matrices

The parent compound of 4-hydroxy-3,3'-dichlorobiphenyl, 3,3'-dichlorobiphenyl (B134845) (PCB 11), is an unintentional byproduct of pigment production and has been increasingly detected in various environmental samples. nih.gov Its presence in the environment suggests the potential for its metabolites, including 4-hydroxy-3,3'-dichlorobiphenyl, to also be present in different environmental compartments.

While the parent compound, 3,3'-dichlorobiphenyl (PCB 11), has been detected in water and sediment, specific quantitative data on the concentrations of 4-hydroxy-3,3'-dichlorobiphenyl in these aquatic environments are limited in the reviewed scientific literature. nau.edu The detection of PCB 11 in the Delaware River at an average concentration of 20 pg L-1 and in the NY/NJ Harbor with concentrations ranging from 0.071 to 2.1 ng L-1 indicates the potential for in-situ formation or deposition of its hydroxylated metabolites in these aquatic systems. nau.edu

Direct measurement of 4-hydroxy-3,3'-dichlorobiphenyl in soil is not widely reported. However, studies on related compounds in sewage sludge provide some insight. A study of sewage sludge from twelve wastewater treatment plants in China detected hydroxylated polychlorinated biphenyls (OH-PCBs) in eight of the samples. nih.gov While not specific to the 4-hydroxy-3,3'-dichloro congener, this finding indicates that sewage sludge can be a reservoir for this class of compounds.

| Parameter | Value |

|---|---|

| Average Total Concentration of OH-PCBs | 4.2 ng/g dry weight |

4-Hydroxy-3,3'-dichlorobiphenyl has been identified in biological samples, particularly in human serum. A study analyzing human maternal plasma detected its parent compound, PCB 11, in all 241 samples, with concentrations ranging from 0.005 to 1.717 ng/mL. nih.govnih.gov Further research has directly identified 4-hydroxy-3,3'-dichlorobiphenyl in human serum samples. researchgate.net Protocols for the extraction and quantification of this metabolite from animal blood and serum have also been developed, indicating its relevance in toxicological and metabolic studies. protocols.io

| Matrix | Compound | Detection Status |

|---|---|---|

| Human Serum | 4-hydroxy-3,3'-dichlorobiphenyl | Detectable |

Pathways of Environmental Formation

The primary formation pathway for 4-hydroxy-3,3'-dichlorobiphenyl in mammals is through the metabolism of its parent compound, 3,3'-dichlorobiphenyl (PCB 11). nih.gov This biotransformation is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the detoxification of foreign compounds. nih.govnih.gov

Studies using human liver cell lines (HepG2 cells) have demonstrated the conversion of PCB 11 into several hydroxylated metabolites, with 4-hydroxy-3,3'-dichlorobiphenyl being a significant product. nih.gov In-silico predictions and studies with rat liver microsomes suggest that several CYP isoforms are capable of metabolizing PCB 11. Specifically, CYP1A2 has been identified as the primary enzyme responsible for the hydroxylation of PCB 11 at the 4-position in rats. nih.gov Predictions for human metabolism also implicate CYP1A2 and CYP2C9, with possible contributions from CYP2C19 and CYP3A4. nih.gov This metabolic process involves the insertion of a hydroxyl group onto one of the biphenyl (B1667301) rings, increasing the polarity of the compound and facilitating its potential for further conjugation and excretion. nih.gov

| CYP450 Isoform | Predicted Involvement (Human) | Confirmed Involvement (Rat) |

|---|---|---|

| CYP1A2 | Yes | Primary Metabolizer |

| CYP2C9 | Yes | Not Specified |

| CYP2C19 | Possible | Not Specified |

| CYP3A4 | Possible | Not Specified |

Biotic Transformations

Microbial Metabolism

Microorganisms play a significant role in the transformation of polychlorinated biphenyls (PCBs) and their derivatives in the environment. Both bacteria and fungi are capable of metabolizing these compounds, leading to the formation of various hydroxylated products.

Bacterial Biotransformation of Parent PCBs and Hydroxylated Precursors

While bacteria are known to degrade PCBs, the formation of 4-Hydroxy-3,5-dichlorobiphenyl through this process is not a primary metabolic route. Research on the bacterial metabolism of the logical precursor, 3,5-dichlorobiphenyl (B164840) (3,5-diCB), has shown that aerobic bacterial strains, such as Ralstonia sp. and Pseudomonas sp., preferentially attack the unsubstituted phenyl ring. This degradation pathway results in the formation of 3,5-dichlorobenzoic acid (3,5-CBA) as the main metabolite, with no detection of chloride release from the chlorinated ring. This suggests that the bacterial dioxygenase enzymes responsible for initiating the degradation primarily target the non-chlorinated ring, making the direct hydroxylation of the chlorinated ring to form this compound an unlikely or minor pathway in these species.

Fungal Biotransformation by Ligninolytic Enzymes (e.g., Laccase)

Ligninolytic fungi, often called white-rot fungi, possess powerful extracellular enzymatic systems capable of degrading a wide array of persistent organic pollutants, including PCBs and their hydroxylated metabolites (OH-PCBs). These fungi secrete non-specific enzymes, such as laccase and manganese peroxidase (MnP), that can oxidize these recalcitrant compounds. researchgate.net

Fungal laccases, in particular, have been shown to transform various chlorinated hydroxybiphenyls. researchgate.net The process involves the oxidation of the phenolic group on the OH-PCB, generating phenoxyl radicals. These radicals can then undergo further reactions, including polymerization or cleavage, potentially leading to the transformation of the parent compound. researchgate.netresearchgate.net Studies using the extracellular liquid from the fungus Pleurotus ostreatus, which is rich in laccase, demonstrated a significant reduction in the concentration of various OH-PCB congeners within a short period. researchgate.net The efficiency of this transformation can be enhanced by the presence of redox mediators, such as syringaldehyde, which help shuttle electrons between the enzyme and the substrate. researchgate.net This fungal-mediated transformation is a key environmental pathway for the alteration of OH-PCBs like this compound.

Enzymatic Synthesis and In Vitro Production

The same enzymatic systems utilized by fungi for biotransformation can be harnessed for in vitro production and transformation of OH-PCBs. Purified laccases or the crude extracellular liquid from ligninolytic fungal cultures have been used in laboratory settings to study the degradation pathways of these compounds.

For instance, in vitro experiments with the extracellular liquid of Pleurotus ostreatus have demonstrated the ability of its enzymes to effectively remove a majority of tested OH-PCBs from solution, often with greater than 80% removal within one hour. researchgate.net These enzymatic systems can be highly effective, and their activity can be modulated by the addition of mediators or inhibitors. Such cell-free systems are valuable for studying the specific roles of enzymes like laccase in the metabolism of compounds like this compound and for developing potential bioremediation technologies. researchgate.net

**Table 1: In Vitro Transformation of Selected OH-PCBs by Extracellular Enzymes of *Pleurotus ostreatus***

| Compound | Initial Concentration (µM) | Transformation after 1 hour (%) |

|---|---|---|

| 4-Hydroxy-2',3',4',5'-tetrachlorobiphenyl | 5 | > 95 |

| 4-Hydroxy-2',3,3',4',5'-pentachlorobiphenyl | 5 | ~ 80 |

| 3-Hydroxy-2,2',4',5,5'-pentachlorobiphenyl | 5 | ~ 50 |

| 4'-Hydroxy-2,2',3,4,5'-pentachlorobiphenyl | 5 | ~ 90 |

This table is generated based on data reported in scientific literature regarding the transformation of various hydroxylated PCB congeners by fungal enzymes. researchgate.net

Abiotic Transformations (e.g., Reaction with Hydroxyl Radicals)

This compound can be formed in the environment through non-biological, or abiotic, processes. A primary pathway for the abiotic formation of OH-PCBs is the reaction of parent PCB congeners with hydroxyl radicals (•OH). nih.gov These highly reactive radicals are formed in the atmosphere and in surface waters through photochemical reactions involving sunlight. nih.govepa.gov

Hydroxyl radicals are powerful oxidants that can attack the aromatic rings of PCBs. nih.gov The reaction typically proceeds via the addition of the hydroxyl radical to one of the carbon atoms in the biphenyl structure, particularly at non-halogenated sites. epa.gov This addition leads to the formation of a hydroxylated product. nih.govnih.gov This process is considered a significant mechanism for the transformation and removal of PCBs from the atmosphere and can be a substantial environmental source of various OH-PCB isomers. nih.gov The rate of reaction and the specific isomers formed depend on the structure of the parent PCB and environmental conditions. epa.gov

Formation as By-products of Industrial Processes (e.g., Chlorination of 4-Hydroxybiphenyl)

The synthesis of this compound can occur as an unintentional by-product of various industrial chemical processes. A plausible route is through the chlorination of 4-hydroxybiphenyl. 4-Hydroxybiphenyl itself is an industrial chemical used in the production of resins and emulsifiers.

During processes that use chlorine or other chlorinating agents, phenolic compounds like 4-hydroxybiphenyl can undergo electrophilic aromatic substitution. The hydroxyl group on the biphenyl ring is an activating group, directing the substitution of chlorine atoms to the ortho positions (positions 3 and 5). This can lead to the formation of this compound. Such reactions can occur during the manufacturing of other chlorinated chemicals or as part of disinfection processes in industrial wastewater that may contain phenolic precursors.

Metabolic Pathways and Biotransformation Dynamics of 4 Hydroxy 3,5 Dichlorobiphenyl

Mammalian Metabolic Fate

In mammals, the biotransformation of PCBs and their hydroxylated metabolites is a complex process designed to increase water solubility and facilitate excretion. This process involves initial absorption and distribution, followed by enzymatic modifications primarily in the liver.

Absorption, Distribution, and Elimination Kinetics

While specific kinetic data for 4-Hydroxy-3,5-dichlorobiphenyl is limited, studies on structurally similar hydroxylated dichlorobiphenyls provide significant insights. For instance, research on 4-hydroxy-3,3'-dichlorobiphenyl (4-OH-CB11), the major metabolite of 3,3'-dichlorobiphenyl (B134845) (PCB 11), reveals rapid elimination kinetics. nih.gov In a study involving male Sprague-Dawley rats exposed to PCB 11 via inhalation, the resulting 4-OH-CB11 metabolite was detected in the liver and displayed apparent first-order elimination with a half-life of 2.4 hours. nih.gov The rapid clearance of this metabolite from the liver and its absence in serum suggest that it is not retained in the body but is readily available for further metabolism. nih.gov

Conversely, studies on other congeners have shown that hydroxylated metabolites can accumulate in specific tissues. For example, following administration of 3,3',4,4'-tetrachlorobiphenyl (B1197948) to pregnant rats, its hydroxylated metabolite, 3,3',4',5-tetrachloro-4-biphenylol, was found to accumulate over 100-fold in fetuses over a seven-day period. epa.gov This indicates that tissue distribution and retention can be highly dependent on the specific molecular structure of the hydroxylated PCB.

| Parameter | Value (for 4-hydroxy-3,3'-dichlorobiphenyl) | Tissue | Species |

| Elimination Half-Life | 2.4 hours | Liver | Rat (Sprague-Dawley) |

Involvement of Cytochrome P450 Enzymes in Hydroxylation

This compound is formed from its parent PCB congener through the action of the cytochrome P450 (CYP) enzyme superfamily. nih.govmdpi.com These heme-containing monooxygenases are central to Phase I metabolism, primarily catalyzing oxidative reactions. nih.govmdpi.com The principal function of CYPs in this context is to introduce a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, a process known as hydroxylation. mdpi.com This reaction increases the polarity of the xenobiotic, making it a target for subsequent Phase II conjugation reactions. nih.gov

The metabolism of parent compounds like 3,3'-dichlorobiphenyl (PCB 11) has been shown to be mediated by CYP enzymes, leading to the formation of monohydroxylated metabolites. nih.gov The specific CYP isoforms involved can influence the position of hydroxylation on the biphenyl rings. This initial oxidative step is critical, as it represents the conversion of a lipophilic PCB into a more reactive hydroxylated intermediate.

Formation of Further Metabolites (e.g., Sulfated Metabolites, Chloro-hydroxybenzoic acids)

Following its formation, this compound can undergo further biotransformation. This Phase II metabolism involves conjugation reactions that further increase water solubility and facilitate elimination.

Sulfated Metabolites: Hydroxylated PCBs are known substrates for sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group to the hydroxyl moiety, forming sulfate (B86663) conjugates. nih.govbiorxiv.org For example, 4-hydroxy-3,3'-dichlorobiphenyl has been identified as a substrate of human SULT2A1. nih.gov These sulfated metabolites are often major urinary products of PCB exposure. uiowa.edu Studies on HepG2 cells exposed to PCB 11 confirmed the formation of sulfo-conjugates of its hydroxylated metabolites. researchgate.net

Further Oxidation: The hydroxylated biphenyl can be further oxidized by CYP enzymes to form dihydroxylated metabolites, such as catechols. nih.govresearchgate.net For instance, the metabolism of PCB 11 in HepG2 cells yields not only 4-OH-PCB 11 but also a corresponding catechol metabolite, 4,5-di-OH-PCB 11. nih.gov These dihydroxylated compounds can be more reactive than their monohydroxylated precursors.

Chloro-hydroxybenzoic acids: While more commonly associated with microbial degradation, the breakdown of the biphenyl ring structure can lead to the formation of chlorinated benzoic acids. nih.gov In some biological systems, this can proceed through the formation of intermediates like 3,5-dichloro-4-hydroxybenzoate. researchgate.net

| Metabolite Class | Enzyme Family | Description |

| Dihydroxylated Metabolites (Catechols) | Cytochrome P450 (CYP) | Addition of a second hydroxyl group to the aromatic ring. nih.govresearchgate.net |

| Sulfated Metabolites | Sulfotransferases (SULTs) | Conjugation of a sulfate group to the hydroxyl moiety. nih.govbiorxiv.org |

| Glucuronide Conjugates | UDP-glucuronosyltransferases (UGTs) | Conjugation of glucuronic acid to the hydroxyl moiety. researchgate.netnih.gov |

| Chloro-hydroxybenzoic acids | Various (ring cleavage) | Products from the breakdown of the biphenyl ring structure. nih.govresearchgate.net |

Microbial Degradation Mechanisms

Microorganisms in soil and sediment play a crucial role in the environmental degradation of PCBs and their metabolites. Aerobic pathways are particularly effective at breaking down these persistent compounds.

Aerobic Degradation Pathways

Under aerobic conditions, bacteria utilize oxidative pathways to dismantle the stable biphenyl structure. This process typically begins with an attack on one of the aromatic rings, initiating a cascade of reactions that leads to ring cleavage.

The key initial step in the aerobic bacterial degradation of PCBs is catalyzed by the enzyme biphenyl dioxygenase (Bph Dox). researchgate.netnih.gov This multicomponent enzyme system introduces molecular oxygen across two adjacent carbon atoms on a biphenyl ring, a process known as cis-dihydroxylation. researchgate.net This reaction forms a cis-dihydrodiol, which is an unstable intermediate. ethz.ch

The Bph Dox enzyme typically attacks a less chlorinated ring. ethz.ch The large subunit of the dioxygenase, BphA1, is critical in determining the substrate specificity of the enzyme, influencing which PCB congeners can be degraded. nih.gov Following the initial dioxygenation, the cis-dihydrodiol is rearomatized by a dehydrogenase, creating a dihydroxylated biphenyl. This product then undergoes meta-cleavage by another dioxygenase, opening the aromatic ring and leading to the formation of downstream metabolites, such as chlorobenzoic acids. nih.govethz.chresearchgate.net The effectiveness of this pathway is highly dependent on the specific bacterial strain and the structure of the PCB congener. nih.gov

Fungal Transformation Mechanisms

Fungi, particularly white-rot fungi, employ powerful extracellular enzymatic systems to degrade a wide array of persistent organic pollutants, including chlorinated biphenyls.

Laccases are copper-containing oxidoreductase enzymes that play a crucial role in the fungal transformation of hydroxylated PCBs. These enzymes catalyze the oxidation of phenolic compounds, leading to the formation of reactive phenoxy radicals. This process can be enhanced by the presence of synthetic mediators. The laccase produced by Pycnoporus cinnabarinus has been shown to transform chlorinated hydroxybiphenyls. nih.gov The transformation of these compounds is often accompanied by the formation of precipitates. nih.gov

The laccase-mediated oxidation of hydroxylated chlorobiphenyls can lead to the formation of various transformation products, including dimers. For example, the transformation of 3-chloro-4-hydroxybiphenyl by laccase results in the formation of C-C bond dimers. nih.gov In some cases, dechlorination can occur during the dimerization process. nih.gov

Under anaerobic conditions, the fungal metabolite 3,5-dichloro-p-anisyl alcohol can be demethylated by biological processes, which is a prerequisite for the subsequent abiotic dimerization to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govresearchgate.net

The white-rot fungus Phanerochaete chrysosporium is known for its ability to degrade a variety of xenobiotic compounds, including PCBs. This fungus has been shown to degrade 4,4'-dichlorobiphenyl, with studies identifying 4-chlorobenzoic acid and 4-chlorobenzyl alcohol as metabolites. usda.govnih.gov This suggests that chlorobenzoates are likely characteristic intermediates in the fungal degradation pathways of PCBs. usda.gov While the initial step is suspected to be the generation of hydroxylated PCBs, the subsequent steps involve oxidative dechlorination and the formation of chlorinated aldehydes and alcohols. researchgate.net

Biological and Toxicological Effects of 4 Hydroxy 3,5 Dichlorobiphenyl

Cellular and Molecular Mechanisms of Toxicity

The toxicity of 4-Hydroxy-3,5-dichlorobiphenyl at the cellular and molecular level is multifaceted, involving the induction of oxidative stress, disruption of mitochondrial activities, damage to DNA, and formation of adducts with proteins and lipids. Furthermore, it can modulate gene expression through pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Hydroxylated metabolites of polychlorinated biphenyls (PCBs), including compounds structurally similar to this compound, are known to induce oxidative stress. nih.govnih.gov This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The metabolism of PCBs can lead to the formation of reactive hydroquinones and quinones which can generate semi-quinone radicals through redox cycling. nih.gov This process contributes to an increased intracellular production of ROS such as superoxide (B77818) anions and hydrogen peroxide. nih.gov The generation of ROS can lead to widespread cellular damage, affecting lipids, proteins, and nucleic acids, and is considered a significant contributor to the cytotoxicity of these compounds. nih.govnih.gov

Mitochondrial Dysfunction and Altered Metabolism

Mitochondria are primary targets for the toxic effects of hydroxylated PCBs. Research has demonstrated that these compounds can inhibit mitochondrial oxidative phosphorylation. nih.govnih.govoup.com Specifically, some hydroxylated PCBs have been shown to inhibit state-3 mitochondrial respiration in a concentration-dependent manner, particularly with NAD-linked substrates. nih.gov The inhibition of the mitochondrial electron transport chain disrupts the primary cellular process of energy production and can lead to further generation of ROS, exacerbating oxidative stress.

DNA Damage and Adduct Formation

The generation of ROS by hydroxylated PCBs can lead to significant oxidative damage to DNA. nih.gov Studies on dihydroxy PCB metabolites have shown they can induce the formation of novel polar oxidative DNA adducts. nih.govuiowa.edu The formation of these adducts is a critical step in chemical carcinogenesis, as they can lead to mutations if not repaired. The process is thought to be mediated by various ROS, including hydroxyl radicals, superoxide, hydrogen peroxide, and singlet oxygen. nih.gov Research on other chlorinated compounds has also demonstrated the potential for DNA strand breakage.

Protein and Lipid Adduct Formation

The reactive intermediates formed during the metabolism of PCBs can covalently bind to cellular macromolecules, including proteins and lipids. Hydroxylated PCBs have been found to interact with and inhibit the activity of enzymes such as protein disulfide isomerase, which is crucial for proper protein folding. nih.govresearchgate.net Furthermore, the oxidative stress induced by these compounds can lead to lipid peroxidation, generating reactive aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE). nih.gov These lipid-derived electrophiles can readily form adducts with nucleophilic residues on proteins, leading to altered protein function and cellular damage. nih.govmdpi.com These "advanced lipoxidation end products" (ALEs) are considered markers of oxidative stress. nih.gov

Modulation of Gene Expression (e.g., Aryl Hydrocarbon Receptor pathway activation)

Certain hydroxylated PCBs have been shown to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism. oup.comnih.govnih.govacs.org The activation of the AhR by these compounds can lead to the induction of cytochrome P450 enzymes, such as CYP1A1. oup.comnih.gov This can, in turn, influence the metabolism of the PCBs themselves and other compounds, and is associated with a range of "dioxin-like" toxic effects. oup.com The ability of hydroxylated PCBs to activate the AhR pathway is dependent on their specific chemical structure. nih.govacs.org

In Vitro Toxicological Assessments

Inhibition of Cell Proliferation and Viability

Hydroxylated polychlorinated biphenyls (HO-PCBs), including this compound, can undergo metabolic processes that impact cellular health. In vitro studies have indicated that HO-PCBs can be further hydroxylated, leading to the formation of reactive derivatives like quinones and reactive oxygen species (ROS). nih.gov These reactive molecules are capable of damaging critical cellular components, including DNA, proteins, and lipids, which can fundamentally disrupt cell processes and lead to an inhibition of proliferation and a decrease in cell viability. nih.gov

While direct studies on this compound are limited, research on structurally related compounds provides insight into potential cytotoxic effects. For instance, another chlorinated compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), was found to decrease the viability of murine L929 and NIH 3T3 cell lines. nih.gov These findings suggest that chlorinated organic compounds can induce pathways leading to cell death and reduced proliferation. nih.gov

Cellular Membrane Damage and Morphological Changes

The formation of reactive metabolites from HO-PCBs can compromise cellular structures, including membranes. nih.gov Research on the compound MX, a chlorinated furanone, demonstrated that exposure led to the detachment of both L929 and NIH 3T3 cells from their culture surfaces. nih.gov This detachment is a significant morphological change, indicating a loss of cell adhesion and potential damage to the cell membrane or cytoskeleton. nih.gov Such effects underscore the potential for chlorinated compounds to alter cellular structure and integrity.

Bioluminescent Assays for General Toxicity (e.g., Microtox®)

The general toxicity of this compound and related compounds has been evaluated using the bacterial bioluminescent assay Microtox®. nih.gov This assay measures the reduction in light output from the bacterium Aliivibrio fischeri upon exposure to a toxic substance. Studies on a range of HO-PCBs revealed that they all exhibited greater toxicity than their parent PCB compounds. nih.gov

Notably, the 4-hydroxylated derivatives of di-chlorinated biphenyls, the group to which this compound belongs, were found to have the highest toxicities among the tested compounds. nih.gov The toxicity of HO-PCBs in this assay generally decreased as the degree of chlorination increased. nih.gov

Table 1: General Toxicity of 4-Hydroxylated Di-chlorinated Biphenyls using Microtox® Assay

| Compound Class | Assay | Endpoint | Result |

|---|

EC50 (Effective Concentration 50%) is the concentration of a substance that causes a 50% reduction in the light output of the bacteria.

In Vivo Toxicological Responses

Organ-Specific Accumulation and Elimination Patterns

Data on the specific accumulation and elimination of this compound is limited; however, studies on the closely related isomer 3,3′-dichloro-4-hydroxybiphenyl (4-OH-CB11), a metabolite of 3,3′-dichlorobiphenyl (PCB 11), provide valuable insights. Following inhalation exposure in male Sprague-Dawley rats, 4-OH-CB11 was detected in the liver, where it displayed apparent first-order elimination with a half-life of 2.4 hours. The rapid elimination from the liver and its absence in serum suggest that this metabolite is not retained long-term in the body but is likely subject to further biotransformation.

Further research on a sulfated metabolite of PCB 11, 4-PCB 11 sulfate (B86663), examined its distribution following intravenous injection in rats. Three minutes post-injection, the compound was widely distributed, with the highest concentrations found in the liver, followed by serum, kidneys, lungs, and brain. However, the levels in these tissues decreased dramatically within one hour, indicating a rapid redistribution and clearance phase.

Table 2: Tissue Distribution of a PCB 11 Sulfate Metabolite in Rats (3 Minutes Post-Injection)

| Organ/Tissue | Percentage of Administered Dose (%) |

|---|---|

| Liver | 47 ± 15 |

| Serum | 35 ± 8.5 |

| Kidneys | 8.7 ± 2.4 |

| Lungs | 3.9 ± 1 |

Systemic Effects and Potential for Chronic Health Outcomes

The metabolism of PCBs into hydroxylated derivatives is a critical factor in their systemic toxicity. nih.gov While metabolism is often a detoxification pathway, it can also lead to the formation of more toxic, reactive metabolites. nih.govnih.gov HO-PCBs are recognized as a class of environmental contaminants with specific biological properties that differ from their parent compounds. nih.gov

A significant concern with HO-PCBs is their activity as endocrine disruptors, with known effects on both the estrogen and thyroid systems. nih.govnih.gov This disruption can have widespread consequences for development, reproduction, and metabolism. Furthermore, these compounds possess neurotoxic potential. nih.gov Studies have also shown that PCB metabolites can alter various endogenous metabolic pathways, including those for amino acids, vitamin A, and bile acids, suggesting the potential for broad systemic effects following exposure. nih.gov The formation of reactive quinones and ROS from HO-PCBs can lead to oxidative damage to DNA, a mechanism that could contribute to chronic health outcomes. nih.govnih.gov

Analytical Methodologies for 4 Hydroxy 3,5 Dichlorobiphenyl and Its Metabolites

Extraction and Sample Preparation Techniques

The accurate analysis of 4-hydroxy-3,5-dichlorobiphenyl begins with its effective extraction from the sample matrix. Techniques are chosen based on the matrix type (e.g., blood, tissue, soil) and the physicochemical properties of the analyte. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized liquid extraction (PLE).

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are frequently employed, often in sequence, to isolate hydroxylated polychlorinated biphenyls (OH-PCBs) from biological samples like blood or serum. A typical protocol involves an initial LLE followed by an SPE cleanup step to remove interfering substances before instrumental analysis.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is an advanced technique that utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and time. nih.gov For halogenated contaminants in fatty tissues like fish, a selective PLE (S-PLE) method can be developed. emissionsanalytics.com This approach often incorporates fat-retaining sorbents like Florisil directly within the extraction cell, allowing for simultaneous extraction and cleanup. emissionsanalytics.com The choice of solvent is critical; for instance, a mixture of n-hexane and dichloromethane (B109758) has been effectively used for extracting halogenated pesticides and PCBs from fish. emissionsanalytics.com

Table 1: Overview of Extraction and Sample Preparation Techniques

| Technique | Description | Typical Solvents/Sorbents | Application Example |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Hexane, Methyl tert-butyl ether (MTBE) | Initial extraction of OH-PCBs from blood/serum. nilu.com |

| Solid-Phase Extraction (SPE) | Uses a solid sorbent to adsorb the analyte from a liquid phase, which is then eluted with a small volume of solvent. Offers high recoveries and selectivity. | C18, Silica Gel, Florisil | Cleanup of blood/serum extracts after LLE. nilu.com |

| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperature and pressure to achieve rapid and efficient extraction from solid or semi-solid samples. nih.gov | n-Hexane:Dichloromethane | Selective extraction of halogenated contaminants from fish tissue. emissionsanalytics.com |

Chromatographic Separation Techniques

Following extraction, chromatographic methods are used to separate this compound from other co-extracted compounds, including its own isomers.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of PCBs and their metabolites. epa.gov However, due to the polar hydroxyl group, direct analysis of OH-PCBs like this compound by GC can lead to poor chromatographic performance, such as peak tailing. nih.gov To overcome this, a derivatization step is necessary to convert the hydroxyl group into a less polar, more volatile functional group. nih.govresearchgate.net

The most common approach is methylation, which converts the OH-PCB into its corresponding methoxy-PCB (MeO-PCB) derivative using reagents like diazomethane. researchgate.netnih.gov Other derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or reagents for propylation like iodopropane. nih.govresearchgate.net After derivatization, the analytes are separated on a capillary column, such as a Supelco SPB-Octyl column. nih.gov

Table 2: Typical GC Conditions for OH-PCB Analysis (as MeO-PCB derivatives)

| Parameter | Example Condition | Reference |

|---|---|---|

| Derivatization Reagent | Diazomethane | nih.gov |

| Column | Supelco SPB-Octyl (30 m, 0.25 mm i.d., 0.25 μm film thickness) | nih.gov |

| Injector Temperature | 280°C | nih.gov |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) | nih.govnih.gov |

| Temperature Program | Initial 100°C for 1 min, ramp at 5°C/min to 250°C | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), has become an increasingly popular alternative to GC because it does not require a derivatization step. nih.gov This direct analysis simplifies sample preparation and avoids potential errors from incomplete derivatization. nih.gov

Separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the target compounds. nih.gov While powerful, HPLC can present challenges in resolving certain closely related isomers compared to the high-resolution capabilities of long capillary GC columns. nih.gov

Table 3: Typical HPLC Conditions for OH-PCB Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Water and Acetonitrile | nih.gov |

| Elution Mode | Gradient Elution | nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govnih.gov |

Spectrometric Detection and Identification

Following chromatographic separation, mass spectrometry is the primary technique for the detection, identification, and quantification of this compound.

Mass Spectrometry (MS) (e.g., Electron Impact MS, Time-of-Flight MS)

When coupled with GC, Electron Impact (EI) ionization is a common method. nih.gov In EI-MS, high-energy electrons bombard the analyte molecules, causing fragmentation. clockss.orgnih.gov The resulting fragmentation pattern is highly reproducible and serves as a chemical fingerprint, allowing for confident identification by comparison to mass spectral libraries. clockss.org

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that can be coupled with either GC or HPLC. nilu.comresearchgate.net A key advantage of TOF-MS is its ability to provide highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds and confirming the identity of target analytes, especially in complex environmental samples. nilu.comnih.gov Furthermore, TOF analyzers can acquire data over a full mass range without loss of sensitivity, enabling non-target screening and retrospective data analysis. emissionsanalytics.comnilu.com

Isomeric Differentiation using Thermodynamic Characteristics and Molecular Statistical Calculations

Distinguishing between different isomers of chlorinated hydroxybiphenyls is a significant analytical challenge, as they often have very similar chromatographic behaviors and mass spectra. A combination of experimental GC-MS data and theoretical calculations can be used to aid in their identification. mdpi.com

Molecular statistical calculations can be employed to predict the thermodynamic characteristics of different isomers. mdpi.com These characteristics, in turn, can be correlated with their chromatographic retention times. For example, theoretical approaches have been successfully applied to predict the elution order of tri- and tetra-chlorobiphenyls. mdpi.com By comparing the experimentally observed retention order with the predicted order, a tentative identification of specific isomers can be made. This approach has been used to identify by-products in the synthesis of 4-hydroxybiphenyl, including various dichlorinated isomers. mdpi.com Furthermore, studies have shown that the distribution of PCB isomers formed in certain processes may be under thermodynamic control, indicating that physicochemical properties and molecular structure descriptors significantly influence their formation and behavior.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process employed to convert an analyte into a product with improved chemical and physical properties for analysis. For this compound, derivatization of its hydroxyl group is a common strategy to enhance its volatility for gas chromatography (GC) and improve its ionization efficiency for mass spectrometry (MS), leading to significantly enhanced detection sensitivity.

Several reagents are utilized for the derivatization of hydroxylated PCBs (OH-PCBs), including this compound. Common approaches involve methylation, acetylation, trifluoroacetylation, and pentafluoropropionylation. researchgate.net Two particularly effective derivatizing agents for enhancing the detection of phenolic compounds like 4-hydroxy-3,5-dichlorobhenyl are dansyl chloride and pentafluorobenzoyl chloride.

Dansyl Chloride Derivatization:

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the phenolic hydroxyl group of this compound to form a highly fluorescent and readily ionizable derivative. This derivatization significantly improves the sensitivity of detection, particularly for liquid chromatography (LC) with fluorescence or mass spectrometric detection. capes.gov.br The reaction is typically carried out in an alkaline medium, often using a catalyst such as 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction. chemrxiv.orgmdpi.com

The introduction of the dansyl group provides a substantial increase in signal intensity in electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. mdpi.com This enhancement is attributed to the presence of the readily protonated dimethylamino group on the dansyl moiety.

Table 1: Typical Reaction Conditions for Dansylation of Hydroxylated Biphenyls

| Parameter | Condition | Source(s) |

| Derivatizing Agent | Dansyl chloride | capes.gov.br |

| Solvent | Acetone-water, Acetonitrile, Dichloromethane | capes.gov.brchemrxiv.org |

| Catalyst/Base | Sodium carbonate, 4-(dimethylamino)pyridine (DMAP), N,N-diisopropylethylamine | capes.gov.brchemrxiv.orgmdpi.com |

| pH | ~11 | capes.gov.br |

| Temperature | 45-65°C | capes.gov.brmdpi.com |

| Reaction Time | 15 minutes - 1 hour | capes.gov.brmdpi.com |

Pentafluorobenzoyl Chloride Derivatization:

Pentafluorobenzoyl chloride (PFBCl) is another effective derivatizing agent for hydroxylated compounds, including this compound, especially for analysis by gas chromatography with electron capture detection (GC-ECD) or negative ion chemical ionization mass spectrometry (GC-NICI-MS). The pentafluorobenzoyl group is highly electronegative, which significantly enhances the electron capture response, leading to very low detection limits. dphen1.com

The derivatization reaction involves the formation of a pentafluorobenzoyl ester. This process not only improves detectability but also enhances the thermal stability and chromatographic behavior of the analyte.

Table 2: Research Findings on Derivatization of Hydroxylated PCBs

| Derivatization Reagent | Analytical Technique | Key Findings | Source(s) |

| Dansyl chloride | LC-ESI-MS | Introduction of the dansyl group significantly improves ionization efficiency in positive ESI mode, leading to enhanced sensitivity. | mdpi.com |

| Dansyl chloride | TLC with fluorescence detection | Forms highly fluorescent derivatives, allowing for detection at low nanogram levels. | capes.gov.br |

| Pentafluorobenzoyl chloride | GC-NICI-MS | Creates derivatives with high electron affinity, leading to enhanced sensitivity for trace analysis. | dphen1.com |

| Methyl chloroformate | GC-HRMS | An alternative derivatization method for phenolic compounds, enabling sensitive detection. | dphen1.com |

Development of Novel Analytical Probes (e.g., Fluoro-tagged probes)

The development of novel analytical probes represents a promising frontier for the selective and sensitive detection of specific environmental contaminants like this compound. Fluorescent probes, in particular, offer the potential for real-time monitoring and high-sensitivity analysis in various matrices, including biological systems. nih.gov

While the development of fluorescent probes specifically for this compound is an area of ongoing research, progress has been made in creating fluorescent analogs of general PCBs and probes for other phenolic compounds. These advancements lay the groundwork for the future design of targeted probes.

A notable example in the broader context of PCBs is the synthesis of a dye-labeled analog of polychlorinated biphenyls. This involved introducing a primary amine group into a trichlorophenol structure, which was then reacted with a succinimidyl ester of a sulfoindocyanine dye to produce a fluorescently-labeled product. researchgate.net This fluorescent analog was successfully used in a continuous flow immunosensor assay, demonstrating the utility of fluorescent tagging for PCB detection. researchgate.net

The design of future fluoro-tagged probes for this compound could involve similar principles. A key strategy would be to identify a selective recognition element that can specifically bind to the this compound molecule. This recognition element would then be coupled to a fluorophore. Upon binding of the target analyte, a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response, or a wavelength shift) would occur, allowing for its detection and quantification.

Table 3: Concepts in the Development of Fluorescent Probes for Phenolic Compounds

| Probe Design Concept | Principle of Detection | Potential Application for this compound | Source(s) |

| Fluorescent Analog Synthesis | A fluorescent dye is chemically attached to a molecule structurally similar to the target analyte. This can be used in competitive immunoassays. | Synthesis of a fluorescently-labeled this compound analog for use in high-throughput screening assays. | researchgate.net |

| Host-Guest Chemistry | A host molecule with a fluorescent reporter is designed to selectively bind the guest (analyte), causing a change in fluorescence. | Development of a macrocyclic host that specifically encapsulates this compound, leading to a measurable fluorescence response. | nih.gov |

| Reaction-Based Probes | The probe undergoes a specific chemical reaction with the analyte, leading to the release or formation of a fluorescent species. | Designing a probe that reacts selectively with the phenolic hydroxyl group of this compound under specific conditions to generate a fluorescent signal. | nih.gov |

While specific fluoro-tagged probes for this compound are not yet widely reported in the literature, the established principles of fluorescent probe design for other phenolic compounds and PCBs provide a clear roadmap for their future development. Such probes would offer significant advantages in terms of sensitivity, selectivity, and the potential for in-situ and real-time measurements.

Environmental Remediation and Management Strategies for Oh Pcbs

Bioremediation Approaches

Bioremediation has emerged as a promising and environmentally friendly alternative to conventional physical and chemical methods for treating PCB-contaminated sites. nih.govwikipedia.org This approach utilizes the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. nih.gov

The biodegradation of PCBs and their hydroxylated metabolites often relies on the synergistic action of multiple microorganisms in a process known as co-metabolism. wikipedia.org Microbial consortia, comprising different bacterial and fungal species, can achieve more effective degradation than single strains. researchgate.net

Research has identified several bacterial strains capable of degrading chlorinated biphenyls. For instance, strains of Achromobacter sp. and Bacillus brevis have been shown to metabolize 4-chlorobiphenyl (B17849), producing 4-chlorobenzoic acid as the major product. nih.govnih.gov The primary degradation pathway involves hydroxylation at the 2,3-position followed by a meta-1,2 ring fission. nih.govresearchgate.net A consortium of Pseudomonas sp. (strain CB-3) and Comamonas sp. (strain CD-2) demonstrated the complete degradation of 50 mg/L of 4-chlorobiphenyl within 12 hours. researchgate.net In this partnership, the Pseudomonas strain initially breaks down the 4-chlorobiphenyl into 4-chlorobenzoate, which is then further oxidized by the Comamonas strain. researchgate.net

Fungi also play a role in the degradation of PCBs. The white rot fungus Phanerochaete chrysosporium has been shown to degrade congeners like 4,4'-dichlorobiphenyl, mineralizing 11% of it after 28 days of incubation. usda.gov The process can produce metabolites such as 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. usda.gov Studies combining bacteria and yeast, such as a consortium of Pseudomonas sp. MO2A and Debaryomyces maramus CW36, have shown enhanced PCB removal and dechlorination efficiencies compared to single cultures. researchgate.net

The effectiveness of bioremediation can be enhanced through bioaugmentation, which involves introducing specific microorganisms to a contaminated site to accelerate the degradation process. nih.gov A successful strategy involves the sequential activity of anaerobic microorganisms that dechlorinate highly chlorinated PCBs, followed by aerobic bacteria that break down the resulting less-chlorinated congeners through ring cleavage. nih.gov

| Microorganism(s) | Target Compound(s) | Key Findings/Metabolites | Reference |

|---|---|---|---|

| Achromobacter sp. & Bacillus brevis | 4-chlorobiphenyl | Generated 4-chlorobenzoic acid as the major metabolite. | nih.gov |

| Pseudomonas sp. CB-3 & Comamonas sp. CD-2 | 4-chlorobiphenyl (4CBP) | Completely degraded 50 mg/L of 4CBP in 12 hours; strain CB-3 produced 4-chlorobenzoate, which was then degraded by strain CD-2. | researchgate.net |

| Phanerochaete chrysosporium | 4,4'-dichlorobiphenyl (DCB) | Achieved 11% mineralization of DCB in 28 days; identified metabolites include 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. | usda.gov |

| Pseudomonas sp. MO2A & Debaryomyces maramus CW36 | Polychlorinated biphenyls (PCBs) | Achieved 92.6% removal and 61.4% dechlorination of PCBs in 14 days, demonstrating higher efficiency than single cultures. | researchgate.net |

| "Dehalobium chlorocoercia" DF1 & Burkholderia xenovorans LB400 | Aroclor-contaminated sediment | Concurrent bioaugmentation led to over an 80% decrease by mass of PCBs in sediment mesocosms after 365 days. | nih.gov |

Enzyme-based remediation offers a more targeted approach, utilizing specific enzymes to break down pollutants. Laccases, a class of enzymes produced by fungi, have shown significant potential for degrading OH-PCBs. nih.govresearchgate.net

Laccases from fungi such as Trametes versicolor and Pleurotus ostreatus have been tested for their ability to degrade various OH-PCBs. nih.govresearchgate.net The degradation rate is influenced by the degree of chlorination, with rates decreasing as the number of chlorine atoms increases. nih.govresearchgate.net For highly chlorinated congeners (tetra- to hexa-chloro OH-PCBs), degradation by laccase from T. versicolor required the presence of a mediator, such as 2,2,6,6-tetramethylpiperidine-N-oxy radical, to proceed. nih.govresearchgate.net Research has shown that 3-hydroxy biphenyls are more resistant to laccase degradation compared to their 2- or 4-hydroxy counterparts. nih.govresearchgate.net

A significant challenge in applying free enzymes in environmental remediation is their potential loss of stability and catalytic performance. chemrxiv.org Enzyme immobilization, which involves attaching enzymes to a solid support, can overcome these limitations by improving tolerance to environmental conditions and allowing for easier recovery and reuse. chemrxiv.org Materials like biochar or functionalized nanosheets are being explored as promising supports for laccase immobilization, enhancing their stability and degradation efficiency for various xenobiotics. chemrxiv.org

| Enzyme Source | Target OH-PCBs | Key Findings | Reference |

|---|---|---|---|

| Trametes versicolor | Various OH-PCBs | Degrades OH-PCBs more rapidly than laccase from P. ostreatus. | nih.govresearchgate.net |

| Pleurotus ostreatus | Various OH-PCBs | Effective at degrading OH-PCBs, with an optimal pH around 4.0. | nih.govresearchgate.net |

| Trametes versicolor with mediator (2,2,6,6-tetramethylpiperidine-N-oxy radical) | Tetra-, penta-, and hexa-chloro OH-PCBs | The presence of a mediator enabled the degradation of highly chlorinated OH-PCBs, which were not degraded in non-mediated reactions. | nih.govresearchgate.net |

| Trametes versicolor with other mediators (e.g., humic acid) | Various OH-PCBs | Mediators enhanced the degradation of all tested OH-PCBs except for 4-hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl. | nih.govresearchgate.net |

Abatement and Control of Precursor PCB Emissions

Preventing the formation of OH-PCBs necessitates stringent control over the release of their precursor compounds, PCBs. europa.eu Management strategies focus on both the safe handling of materials containing PCBs and the control of emissions from industrial processes. europa.euepa.gov

For buildings constructed between 1950 and 1979, materials such as caulk, sealants, and fluorescent light ballasts may contain PCBs. epa.govatirestoration.com Abatement activities for these materials must be conducted safely and in accordance with regulatory standards to minimize the spread of PCB dust. epa.gov This includes constructing containment areas, properly storing removed contaminated materials in sealed containers, and regular cleaning of the work area. epa.gov

Industrial and thermal processes, such as waste incineration, can be significant sources of PCB emissions. europa.eu Control strategies for these emissions are often similar to those used for other chlorinated compounds like dioxins and furans. europa.eu Key control measures include regulating combustion time and temperature, controlling the temperature in cleaning devices, and applying sorbents. europa.eu A reliable methodology for managing emissions involves using specific emission factors for different processes, which account for the type and efficiency of control equipment and the PCB content in raw materials. europa.eu The complete destruction of PCBs through various available technologies is a primary goal to prevent their release into the environment. europa.eu

Future Research Directions

Elucidation of Complete Metabolic and Degradation Pathways

Current research indicates that 4-Hydroxy-3,5-dichlorobiphenyl is a major metabolite of PCB 11, which can be further processed into a complex array of secondary metabolites. nih.gov Studies using human-relevant models like HepG2 cells have identified dihydroxylated, hydroxylated-methoxylated, and methoxylated-di-hydroxylated metabolites, as well as sulfo and glucuronide conjugates. nih.gov However, the complete metabolic sequence, the specific enzymes involved (such as cytochrome P450 isozymes), and the kinetics of these transformations are not fully understood.

Future investigations should aim to:

Map the complete in vivo and in vitro metabolic pathways of this compound in various species, including humans.

Identify all subsequent metabolites, such as the reactive catechol metabolite 3',5-dichloro-3,4-dihydroxybiphenyl, which is considered potentially toxic. nih.gov

Characterize the enzymatic processes and reaction rates for each metabolic step, including hydroxylation, methylation, sulfation, and glucuronidation. nih.govresearchgate.net

Investigate microbial degradation pathways in different environmental matrices (soil, sediment, water) to understand its environmental persistence. The degradation of polychlorinated biphenyls (PCBs) is known to be congener-specific, and the pathways for hydroxylated metabolites may differ significantly from their parent compounds. nih.gov

Comprehensive In Vivo Toxicity and Mechanistic Studies

The toxicological profile of this compound is largely inferred from studies on its parent compound or other hydroxylated PCBs, which is insufficient for a precise risk assessment. The parent congener, PCB 11, is recognized as a developmental neurotoxicant, and its catechol metabolites are suspected to be reactive and toxic. nih.gov Studies on other hydroxylated PCBs have demonstrated the potential for long-term neurodevelopmental effects, impacts on thyroid hormone levels, and alterations in neurotransmitter systems. nih.gov

Therefore, comprehensive in vivo studies are imperative to:

Determine the acute, sub-chronic, and chronic toxicity of this compound through multiple exposure routes.

Investigate specific target organ toxicities, as related dichlorobiphenyls are known to potentially cause damage to organs through prolonged exposure. nih.gov

Conduct detailed mechanistic studies to understand how it exerts toxic effects at the molecular level, including its potential for endocrine disruption, neurotoxicity, and carcinogenicity.

Evaluate its developmental and reproductive toxicity to characterize the risks posed to sensitive life stages.

Assessment of Long-Term Environmental Fate and Bioaccumulation Dynamics

While its parent compound, PCB 11, is reported to have a short half-life and low bioaccumulation potential in rats, both PCB 11 and its metabolites, including this compound, have been detected in human serum, indicating widespread environmental presence and exposure. nih.gov The intrinsic properties of PCBs, such as high environmental persistence and a tendency to accumulate in lipids, contribute to their ubiquity. nih.gov The addition of a hydroxyl group can alter a compound's physicochemical properties, such as water solubility and partitioning behavior, which in turn affects its environmental transport and fate.

Future research should focus on:

Determining the persistence of this compound in soil, water, and sediment under various environmental conditions.

Studying its mobility and potential for long-range transport via atmospheric and aquatic pathways. taylorfrancis.com

Quantifying its bioaccumulation and biomagnification potential in aquatic and terrestrial food webs. nih.gov While less-chlorinated PCBs are generally more likely to biodegrade, their metabolites' behavior requires specific investigation. nih.gov

Monitoring its presence and concentration in diverse environmental media and wildlife to establish a baseline for risk assessments.

Development of Advanced Remediation Technologies

Remediation strategies for PCB contamination have historically focused on the parent compounds found in commercial mixtures. researchgate.net The effectiveness of these technologies—such as microbial degradation, reductive dechlorination, and advanced oxidation processes—on hydroxylated metabolites is not well-documented. nih.gov Given that metabolites can have their own toxicity, their removal is a critical component of environmental cleanup.

The development of effective remediation strategies requires research to:

Evaluate the efficacy of existing PCB remediation technologies for the degradation and removal of this compound.

Explore and develop novel or adapted technologies, such as specialized bioremediation techniques using microorganisms capable of degrading hydroxylated aromatic compounds.

Investigate advanced oxidation processes (AOPs) that could effectively mineralize the compound in contaminated water and soil.

Assess the formation of potentially harmful degradation byproducts during remediation processes.

Refinement of Predictive SAR and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity and environmental behavior of chemicals, aiding in risk assessment and prioritization. nih.govresearchwithrowan.com However, the predictive power of existing QSAR models for PCBs may be limited as they are often trained on datasets of the parent congeners and may not accurately account for the structural and electronic changes introduced by a hydroxyl group.

To improve in silico predictive capabilities, future efforts should:

Develop and validate new or refined QSAR models specifically for hydroxylated PCBs.

Incorporate a broader range of molecular descriptors that capture the influence of the hydroxyl functional group on properties like receptor binding, metabolic stability, and toxicity.

Expand the training datasets to include empirically derived data on a wider array of hydroxylated metabolites.

Ensure that developed models adhere to the Organization for Economic Co-operation and Development (OECD) principles, including having a defined endpoint, an unambiguous algorithm, and a defined domain of applicability to ensure their reliability for regulatory purposes. mdpi.com

Q & A

Q. What analytical methods are recommended for quantifying 4-Hydroxy-3,5-dichlorobiphenyl in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with isotope dilution is commonly used. Calibration standards (e.g., 100 μg/mL in Isooctane, Catalog No. HPCB-2004S) are critical for accurate quantification. These methods require optimization of column selection (e.g., polar capillary columns for GC-MS) and detection parameters to address co-eluting contaminants . Matrix-matched standards are advised to correct for matrix effects in complex environmental matrices like soil or biological tissues.

Q. How is this compound structurally characterized, and what are its key identifiers?

Methodological Answer: The compound (CAS 1137-59-3, IUPAC name: 4-OH-PCB-14) is identified via nuclear magnetic resonance (NMR) for structural elucidation, focusing on hydroxyl (-OH) and chlorine substituents at positions 3 and 4. Mass spectrometry (MS) confirms molecular weight (empirical formula CHClO) and fragmentation patterns. Reference standards (e.g., HPCB-2004S) are essential for cross-validation .

Q. What are the primary sources and environmental detection strategies for this compound?

Methodological Answer: this compound is a metabolite of polychlorinated biphenyls (PCBs) and persists in aquatic ecosystems. Detection involves solid-phase extraction (SPE) for sample preparation, followed by GC-MS analysis. Monitoring should target industrial effluent, sediment, and biota, with quality controls including procedural blanks and recovery spikes to minimize false positives .

Advanced Research Questions

Q. How does this compound act as an endocrine disruptor, and what experimental models validate its mechanisms?

Methodological Answer: The compound binds to thyroid hormone receptors and estrogen-related receptors (ERRs), disrupting hormone signaling. In vitro assays (e.g., reporter gene assays in HEK293 cells) quantify receptor activation/inhibition. In vivo models (e.g., zebrafish embryos) assess developmental toxicity, with endpoints including thyroxine (T4) levels and gene expression (e.g., tg, tshr). Dose-response studies must account for metabolite bioaccumulation .

Q. How can conflicting data on its environmental half-life be resolved?

Methodological Answer: Discrepancies in half-life values (e.g., aerobic vs. anaerobic conditions) require controlled microcosm studies. Variables include microbial community composition (e.g., Rhodococcus spp. vs. Pseudomonas spp.), pH, and organic carbon content. Isotopic labeling (e.g., C or Cl) tracks degradation pathways, while kinetic modeling distinguishes abiotic vs. biotic degradation .

Q. What synthetic routes are available for producing isotopically labeled analogs for tracer studies?

Methodological Answer: Deuterated or C-labeled analogs are synthesized via Ullmann coupling using halogenated precursors (e.g., 3,5-dichlorophenol and C-biphenyl). Purification involves silica gel chromatography, with purity verified via HPLC (>98%) and MS. Labeled standards are critical for metabolic studies in bioremediation research .

Q. What computational models predict the compound’s binding affinity to human serum albumin (HSA)?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions between the compound’s hydroxyl groups and HSA’s Sudlow sites. Experimental validation uses fluorescence quenching assays to measure binding constants (K). Competitive displacement studies with known ligands (e.g., warfarin) refine binding site predictions .

Q. How do microbial communities metabolize this compound in anaerobic environments?

Methodological Answer: Anaerobic biodegradation pathways are studied using enrichment cultures from PCB-contaminated sediments. Metagenomic sequencing identifies dehalogenase genes (e.g., rdhA), while metabolite profiling via LC-MS/MS detects intermediates like dichlorophenols. Reductive dechlorination rates are quantified under varying electron donor conditions (e.g., lactate vs. acetate) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported toxicity values across studies?

Methodological Answer: Variability in LC/EC values often stems from differences in test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, or solvent carriers (e.g., DMSO vs. acetone). Harmonized OECD guidelines should be followed, with interlaboratory comparisons using standardized reference materials (e.g., HPCB-2004S) to minimize methodological bias .

Q. What strategies address inconsistencies in metabolic pathway proposals?

Methodological Answer: Conflicting pathways (e.g., hydroxylation vs. dechlorination as initial steps) are resolved using stable isotope tracer experiments and enzyme inhibition assays. For example, cytochrome P450 inhibitors (e.g., ketoconazole) clarify oxidative vs. reductive pathways. Comparative genomics of degrading isolates (e.g., Pseudomonas vs. Rhodococcus) identifies conserved enzymatic machinery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.